Carumonam Sodium

Klebsiella oxytoca MIC90 antibacterial susceptibility

Carumonam Sodium (AMA-1080, Ro 17-2301) is a second-generation monobactam with a 4-β-carbamyloxymethyl substituent that distinguishes it from first-generation monobactams. Select Carumonam when your research demands: (1) ≥5-fold superior β-lactamase stability against K1 enzyme of K. oxytoca versus aztreonam; (2) lower serum protein binding (11–36% vs 55–85%) for free-drug PK/PD investigations; (3) superior coverage of cefoperazone-resistant Enterobacteriaceae (52% vs 39% inhibited at ≤8 mg/L); (4) highest potency among β-lactams against gentamicin-resistant P. aeruginosa (MIC90 8 µg/mL). For SAR studies, susceptibility panel design, or PK/PD modeling—choose Carumonam.

Molecular Formula C12H12N6Na2O10S2
Molecular Weight 510.4 g/mol
CAS No. 86832-68-0
Cat. No. B1668588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarumonam Sodium
CAS86832-68-0
SynonymsCarumonam Sodium;  AMA-1080;  Ro-17-2301;  AMA 1080;  Ro 17 2301;  AMA1080;  Ro172301;  Amasulin
Molecular FormulaC12H12N6Na2O10S2
Molecular Weight510.4 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)N)C(=NOCC(=O)[O-])C(=O)NC2C(N(C2=O)S(=O)(=O)[O-])COC(=O)N.[Na+].[Na+]
InChIInChI=1S/C12H14N6O10S2.2Na/c13-11-15-4(3-29-11)7(17-28-2-6(19)20)9(21)16-8-5(1-27-12(14)23)18(10(8)22)30(24,25)26;;/h3,5,8H,1-2H2,(H2,13,15)(H2,14,23)(H,16,21)(H,19,20)(H,24,25,26);;/q;2*+1/p-2/b17-7-;;/t5-,8+;;/m1../s1
InChIKeyBGGXRVPCJUKHTQ-AHCAJXDVSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Carumonam Sodium (CAS 86832-68-0): A Second-Generation Monobactam Antibiotic with Differentiated Gram-Negative Activity


Carumonam Sodium (AMA-1080, Ro 17-2301), an N-sulfonated monocyclic β-lactam antibiotic derived from the natural product sulfazecin [1], is a second-generation monobactam developed for targeted aerobic gram-negative coverage [2]. The compound contains a 4-β-carbamyloxymethyl substituent that distinguishes it structurally from first-generation monobactams [1]. Carumonam demonstrates high-affinity binding to penicillin-binding protein 3 (PBP-3) of gram-negative bacteria while exhibiting negligible affinity for gram-positive or anaerobic PBPs [3], establishing its narrow-spectrum, gram-negative-selective pharmacodynamic profile.

Why Carumonam Sodium Cannot Be Interchanged with Aztreonam or Other Gram-Negative β-Lactams


Despite sharing the monobactam core scaffold with aztreonam, Carumonam Sodium exhibits distinct microbiological, biochemical, and pharmacokinetic properties that preclude therapeutic equivalence or reliable class-level substitution. Carumonam demonstrates markedly superior β-lactamase stability against the K1 enzyme of Klebsiella oxytoca, with hydrolysis rates for aztreonam being ≥5-fold higher [1], translating into clinically meaningful differences in MIC distributions against this species [2]. Furthermore, Carumonam displays lower serum protein binding than aztreonam across multiple species [3], differential tissue distribution with higher renal and lower hepatic concentrations [4], and distinct activity profiles against cefoperazone-resistant Enterobacteriaceae [5]. These quantifiable divergences preclude extrapolation of aztreonam data to Carumonam in research, susceptibility testing, or therapeutic applications.

Carumonam Sodium: Quantitative Evidence Differentiating from Aztreonam and Cephalosporin Comparators


Superior Activity of Carumonam Against Klebsiella oxytoca: MIC90 Differential of 125- to 250-Fold Versus Aztreonam

Carumonam demonstrates profoundly superior in vitro activity against Klebsiella oxytoca compared to aztreonam. In a comprehensive analysis of 1,156 clinical Enterobacteriaceae isolates, the MIC90 of carumonam for K. oxytoca was 0.1-0.2 μg/ml, whereas aztreonam required 25-50 μg/ml to achieve 90% inhibition, representing a 125- to 250-fold difference in potency [1][2]. This differential is mechanistically linked to enhanced β-lactamase stability, as detailed in a separate evidence item.

Klebsiella oxytoca MIC90 antibacterial susceptibility

Enhanced β-Lactamase Stability: Carumonam Exhibits ≥5-Fold Greater Stability Than Aztreonam Against K. oxytoca K1 β-Lactamase

Carumonam displays superior resistance to enzymatic hydrolysis by the K1 β-lactamase produced by Klebsiella oxytoca, a critical determinant of clinical resistance in this species. In direct enzymatic assays, the K. oxytoca enzymes hydrolyzed aztreonam at rates greater than or equal to fivefold higher than carumonam [1]. This enhanced stability directly correlates with the pronounced MIC differential between the two compounds against K. oxytoca [2]. Carumonam also remained resistant to hydrolysis by 12 plasmid-mediated and 7 chromosomal β-lactamases, with stability comparable to or exceeding aztreonam across other enzyme families [3].

β-lactamase stability K1 enzyme hydrolysis resistance

Superior Activity Against Cefoperazone-Resistant Enterobacteriaceae: Carumonam Inhibits 52% vs Aztreonam 39% at ≤8 mg/L

Carumonam demonstrates a meaningful advantage over aztreonam in retaining activity against Enterobacteriaceae strains that exhibit resistance to the third-generation cephalosporin cefoperazone. Among Enterobacteriaceae isolates with cefoperazone MICs ≥32 mg/L, 52% remained susceptible to carumonam at ≤8.0 mg/L, compared to only 39% for aztreonam and 35% for ceftazidime [1]. This 13-percentage-point differential in susceptibility rate represents a clinically significant advantage in preserving therapeutic options against resistant phenotypes.

cefoperazone resistance Enterobacteriaceae cross-resistance

Lower Serum Protein Binding: Carumonam Exhibits 11-36% Binding vs Aztreonam 55-85% Across Animal Species

Carumonam demonstrates consistently lower serum protein binding than aztreonam across multiple experimental animal species, a property that influences free drug concentrations available for antimicrobial activity and tissue distribution. In comparative pharmacokinetic studies, carumonam serum protein binding ranged from 11% in dogs to 36% in rats, whereas aztreonam binding ranged from 55% in rabbits to 85% in rats [1]. This lower protein binding suggests a higher free fraction of carumonam available for antimicrobial activity and glomerular filtration.

protein binding pharmacokinetics free fraction

Differential Tissue Distribution: Higher Renal and Lower Hepatic Concentrations of Carumonam Relative to Aztreonam

Carumonam exhibits a distinct tissue distribution profile compared to aztreonam, with implications for organ-specific exposure and elimination pathways. Following 20 mg/kg intramuscular or subcutaneous administration across multiple animal species, carumonam achieved higher renal tissue concentrations than aztreonam, while hepatic concentrations were lower than those of the comparator [1]. Additionally, carumonam demonstrated lower biliary excretion (rat 4.1%, rabbit/dog 0.1-0.2%) compared to aztreonam (rat 19.1%, rabbit/dog ~1%), while urinary excretion rates were higher in mice, rats, and monkeys [1].

tissue distribution renal concentration hepatic concentration

Activity Against Gentamicin-Resistant Pseudomonas aeruginosa: Carumonam Exhibits Superior Potency Relative to Other β-Lactams

Among β-lactam antibiotics tested against gentamicin-resistant Pseudomonas aeruginosa strains, carumonam demonstrated the highest activity with an MIC90 of 8 μg/ml [1]. This finding highlights carumonam's preserved activity against a clinically challenging resistance phenotype, distinguishing it from comparator β-lactams that may show higher MICs against aminoglycoside-resistant pseudomonal isolates. The compound's activity against P. aeruginosa was otherwise comparable to aztreonam and ceftazidime, with an MIC90 of 12.5 μg/ml for both sulbenicillin-susceptible and -resistant strains [2].

gentamicin resistance Pseudomonas aeruginosa MIC90

Carumonam Sodium: Evidence-Based Application Scenarios in Antimicrobial Research and Development


Research on Klebsiella oxytoca β-Lactamase-Mediated Resistance and Monobactam SAR

Carumonam Sodium serves as an essential tool compound for investigating structure-activity relationships (SAR) among monobactams and the biochemical determinants of K. oxytoca susceptibility. The 125- to 250-fold MIC90 differential versus aztreonam against K. oxytoca [4], coupled with ≥5-fold greater enzymatic stability against the K1 β-lactamase [5], provides a well-characterized comparative system for probing the molecular basis of differential β-lactamase recognition. Researchers studying β-lactamase evolution, inhibitor design, or species-specific resistance mechanisms will find carumonam invaluable as a comparator that highlights the functional consequences of subtle structural modifications within the monobactam class.

Preclinical Pharmacokinetic/Pharmacodynamic Modeling Requiring Low-Protein-Bound β-Lactam Probes

The distinct pharmacokinetic profile of Carumonam Sodium—notably its 11-36% serum protein binding compared to aztreonam's 55-85% across animal species [4]—positions this compound as a useful probe in PK/PD studies investigating the relationship between protein binding, free drug concentrations, and antimicrobial efficacy. Its higher renal and lower hepatic tissue distribution relative to aztreonam [4] also enables tissue-specific PK investigations. Procurement of carumonam rather than aztreonam is warranted when experimental designs require a monobactam with a higher free fraction to better interrogate free-drug hypotheses or when minimizing hepatic clearance confounds is a study objective.

Susceptibility Testing and Surveillance of Cefoperazone-Resistant Enterobacteriaceae

In antimicrobial resistance surveillance programs and clinical microbiology laboratories evaluating cross-resistance patterns among β-lactams, carumonam provides unique discriminatory value. Among cefoperazone-resistant Enterobacteriaceae (MIC ≥32 mg/L), carumonam inhibits 52% of isolates at ≤8 mg/L, compared to only 39% for aztreonam and 35% for ceftazidime [4]. This differential susceptibility profile makes carumonam a valuable inclusion in panels designed to characterize the spectrum of β-lactam resistance phenotypes and to identify isolates that retain susceptibility to monobactams despite cephalosporin resistance.

In Vivo Efficacy Studies Against Gentamicin-Resistant Pseudomonas aeruginosa

Carumonam demonstrates the highest in vitro activity among β-lactams tested against gentamicin-resistant P. aeruginosa, with an MIC90 of 8 μg/ml [4]. For research groups investigating therapeutic options for aminoglycoside-resistant pseudomonal infections, carumonam offers a differentiated β-lactam comparator with preserved potency against this multidrug-resistant phenotype. Its comparable activity to ceftazidime and aztreonam against broader P. aeruginosa populations (MIC90 12.5 μg/ml) [5], combined with the specific advantage against gentamicin-resistant isolates, makes carumonam a strategically important compound for pseudomonal infection models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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